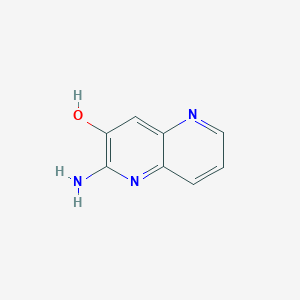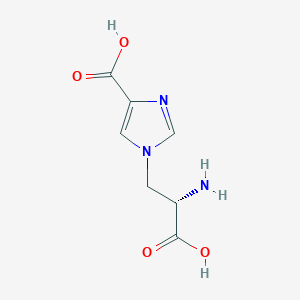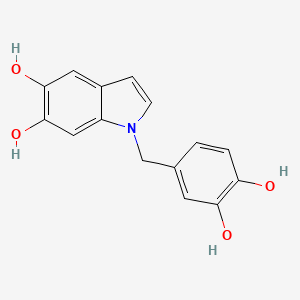
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is a compound that features both indole and catechol moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol typically involves the condensation of 3,4-dihydroxybenzaldehyde with indole derivatives under specific reaction conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity levels required for pharmaceutical applications.
化学反应分析
Types of Reactions
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinones from oxidation, reduced indole derivatives from reduction, and various substituted indoles from electrophilic substitution reactions.
科学研究应用
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress levels. The indole ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4-Dihydroxybenzylamine: Shares the catechol moiety but lacks the indole ring.
5,6-Dihydroxyindole: Contains the indole ring but lacks the catechol moiety.
1-(3,4-Dihydroxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but with an additional ketone group.
Uniqueness
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is unique due to the presence of both the indole and catechol moieties, allowing it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
属性
分子式 |
C15H13NO4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
1-[(3,4-dihydroxyphenyl)methyl]indole-5,6-diol |
InChI |
InChI=1S/C15H13NO4/c17-12-2-1-9(5-13(12)18)8-16-4-3-10-6-14(19)15(20)7-11(10)16/h1-7,17-20H,8H2 |
InChI 键 |
NSMXEBWEZHORIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN2C=CC3=CC(=C(C=C32)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


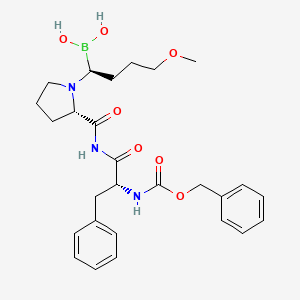
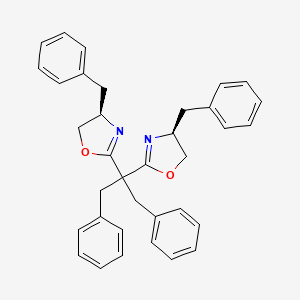
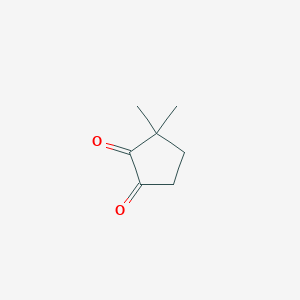
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
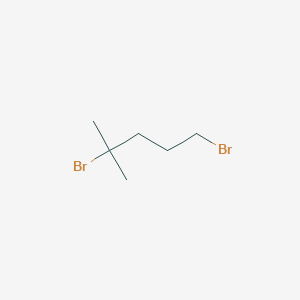

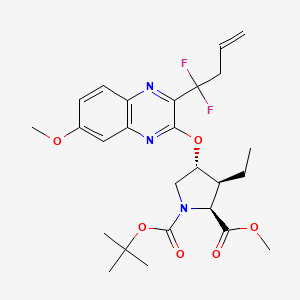
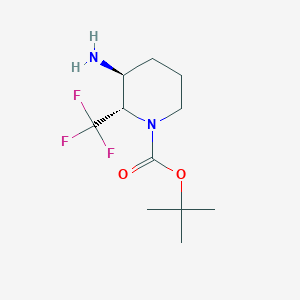
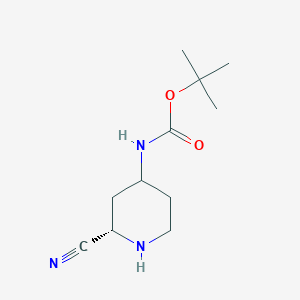
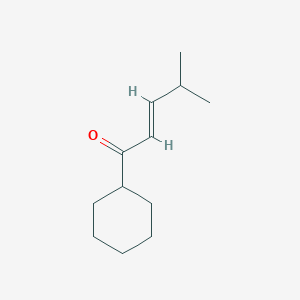
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
